molecular formula C7H15NO B562280 1-Piperidineethanol-d4 CAS No. 1189705-44-9

1-Piperidineethanol-d4

Cat. No.: B562280
CAS No.: 1189705-44-9
M. Wt: 133.227
InChI Key: KZTWONRVIPPDKH-KXGHAPEVSA-N
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Description

1-Piperidineethanol-d4 is a deuterated analog of 1-piperidineethanol, where four hydrogen atoms are replaced with deuterium (²H or D), likely at positions critical to its molecular structure (e.g., the ethanol moiety). This isotopic substitution enhances its utility in pharmacokinetic, metabolic, and spectroscopic studies due to the kinetic isotope effect (KIE), which slows metabolic degradation and improves stability in tracer applications . While direct evidence for this compound is absent in the provided materials, its structural analogs and derivatives (e.g., piperidine-2-ethanol, substituted piperidinylmethanols) offer insights into its properties and reactivity.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTWONRVIPPDKH-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662173
Record name 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189705-44-9
Record name 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-pyridineethanol undergoes deuteration in the presence of a ruthenium oxide (RuO2\text{RuO}_2) catalyst under D2\text{D}_2 pressure (500–1000 psig) at elevated temperatures (30–50°C). The reaction proceeds via heterocyclic ring saturation, converting the pyridine moiety into a piperidine structure with deuterium atoms at positions 2, 3, 5, and 6.

Key Parameters:

  • Catalyst conditioning with amine solvents (e.g., piperidine) enhances activity and reduces byproduct formation.

  • A 10:1 molar ratio of D2\text{D}_2 to substrate ensures complete deuteration.

  • Reaction times range from 4–16 hours, depending on catalyst loading and temperature.

Performance Metrics

ParameterValue
Yield74.7–91.7%
Deuterium Incorporation>95% at ring positions
Byproducts<1.5% N-methyl derivatives

This method is scalable and compatible with industrial equipment, though the cost of D2\text{D}_2 gas necessitates efficient recycling systems.

Isotopic Exchange Using Deuterated Reagents

Isotopic exchange leverages acidic hydrogen-deuterium (H/D) substitution in pre-synthesized 1-piperidineethanol. This approach targets the hydroxyl group and adjacent methylene hydrogens for deuteration.

Procedure

  • Deuterium Oxide (D2O\text{D}_2\text{O}) Exchange:
    The compound is refluxed in D2O\text{D}_2\text{O} with a palladium catalyst (e.g., Pd/C\text{Pd/C}) at 80°C for 24–48 hours. The hydroxyl proton (-OH\text{-OH}) undergoes rapid exchange, while the methylene group (-CH2-\text{-CH}_2\text{-}) requires base-catalyzed conditions (e.g., NaOD\text{NaOD}) for H/D substitution.

  • Deuterated Solvents:
    Using deuterated ethanol (CD3CD2OD\text{CD}_3\text{CD}_2\text{OD}) in multistep syntheses ensures incidental deuteration of the ethanol side chain during purification.

Challenges

  • Selectivity: Achieving uniform deuteration across all four positions demands precise pH control and catalyst selection.

  • Purity: Post-reaction distillation or chromatography is required to remove residual D2O\text{D}_2\text{O} and catalysts.

Multistep Synthesis from Deuterated Building Blocks

This method constructs the piperidine ring and ethanol side chain using deuterated intermediates, enabling site-specific deuteration.

Case Study: Dearomative Functionalization

A 2023 study demonstrated the synthesis of polysubstituted piperidines via dearomative functionalization of pyridine derivatives. By employing deuterated acrylate esters and D2O\text{D}_2\text{O}-mediated quenching, researchers achieved 85–90% deuteration at the C-2 and C-6 positions of the piperidine ring.

Steps:

  • Dearomatization: Pyridine derivatives react with deuterated dienophiles under rhodium catalysis to form deuterated piperidine intermediates.

  • Side-Chain Elaboration: The ethanol moiety is introduced via Grignard addition using deuterated ethyl magnesium bromide (CD3CD2MgBr\text{CD}_3\text{CD}_2\text{MgBr}).

Advantages

  • Enables regioselective deuteration.

  • Compatible with asymmetric synthesis for chiral derivatives.

Comparative Analysis of Preparation Methods

MethodYield (%)Deuterium PurityCost EfficiencyScalability
Catalytic Deuteration74–92>95%ModerateHigh
Isotopic Exchange60–7580–90%LowMedium
Multistep Synthesis50–7085–90%HighLow

Key Insights:

  • Catalytic deuteration is optimal for industrial-scale production despite D2\text{D}_2 costs.

  • Isotopic exchange suits small-scale labs but struggles with uniform deuteration.

  • Multistep synthesis offers regioselectivity but requires advanced expertise.

Challenges and Optimization Strategies

Challenge 1: Byproduct Formation

N-methyl derivatives arise during catalytic deuteration due to residual methyl groups in catalysts.
Solution: Pre-treatment of catalysts with amine solvents reduces methyl transfer.

Challenge 2: Incomplete Deuterium Incorporation

Isotopic exchange often leaves non-deuterated sites.
Solution: Iterative exchange cycles with fresh D2O\text{D}_2\text{O} improve deuteration to >95%.

Challenge 3: Cost of Deuterated Reagents

Solution: Closed-loop systems recover D2O\text{D}_2\text{O} and D2\text{D}_2 gas, lowering operational costs .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineethanol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

1-Piperidineethanol-d4 is characterized by the molecular formula C7H15NO and a molecular weight of approximately 145.20 g/mol. The presence of deuterium enhances its stability and makes it particularly useful in NMR spectroscopy, allowing for precise structural analysis.

Pharmaceutical Applications

The compound is primarily utilized in the pharmaceutical industry for the development of various therapeutic agents. Its applications include:

  • Antidiabetic Agents : Research has shown that piperidine derivatives exhibit significant anti-diabetic properties. For instance, compounds derived from piperidine have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Studies indicate that certain derivatives demonstrate superior inhibition compared to standard references like acarbose .
  • Antiviral Activity : Piperidine derivatives are being investigated for their potential antiviral effects, particularly against HIV. A series of compounds have been synthesized and tested for their efficacy in inhibiting viral replication, showing promising results in vitro .
  • Neuroprotective Effects : The neuroprotective capabilities of piperidine derivatives are noteworthy, with applications in treating neurodegenerative diseases such as Alzheimer's. Compounds like donepezil, which contain piperidine structures, are already used clinically for this purpose .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis due to its ability to participate in various chemical reactions:

  • Multicomponent Reactions : The compound has been employed in the synthesis of polysubstituted piperidines through multicomponent reactions. This approach allows for the rapid generation of diverse compound libraries suitable for biological screening .
  • Catalysis : In catalytic processes, this compound acts as a ligand or catalyst precursor, facilitating reactions that lead to the formation of complex organic molecules .

Data Table: Applications Overview

Application AreaSpecific Use CaseReferences
PharmacologyAntidiabetic agents (α-glucosidase inhibitors)
Antiviral compounds (HIV inhibition)
Neuroprotective agents (Alzheimer's treatment)
Organic SynthesisIntermediate for polysubstituted piperidines
Catalytic processes

Case Study 1: Antidiabetic Research

A study investigated various piperidine derivatives for their α-glucosidase inhibition activity. Among these, certain compounds exhibited IC50 values significantly lower than acarbose, indicating their potential as effective antidiabetic agents. Molecular docking simulations were also performed to elucidate the binding modes responsible for this activity .

Case Study 2: Antiviral Efficacy

In another research project, a series of piperidine-based compounds were synthesized and tested against HIV-1. The results demonstrated enhanced potency compared to existing treatments, validating the hypothesis that structural modifications can lead to improved antiviral activity .

Mechanism of Action

The mechanism of action of 1-Piperidineethanol-d4 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of the compound, making it useful in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

Piperidineethanol derivatives vary in substituents, isotopic labeling, and functional groups, leading to distinct chemical, biological, and physical properties. Below is a comparative analysis of structurally related compounds:

Substituted Piperidinemethanols

Key analogs include:

Compound Name Substituents Molecular Formula CAS RN Key Properties/Applications Reference
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7) 4-Fluorobenzyl, 4-fluorophenyl C₂₀H₂₀F₂NO N/A High selectivity for resistant pathogens; studied for antimicrobial activity
Piperidine-2-ethanol 2-Piperidinyl ethanol C₇H₁₅NO 1484-84-0 Intermediate in drug synthesis; moderate acute toxicity (H302)
2-Piperidineethanol,1-(phenylmethyl)- Benzyl-substituted ethanolamine C₁₄H₂₁NO 119204-13-6 Laboratory chemical; irritant (H315, H319)
[1-[2-(Aminomethyl)phenyl]piperidin-4-yl]methanol Aminomethylphenyl substitution C₁₃H₁₈N₂O 220060-79-7 Potential CNS-targeting ligand; structural complexity enhances receptor affinity

Key Observations :

  • Substituent Effects: Benzyl (e.g., ) or fluorophenyl groups (e.g., ) enhance lipophilicity and receptor binding compared to unsubstituted piperidineethanol.
  • Deuterated vs.
Pharmacological Relevance
  • Piperidine-2-ethanol derivatives serve as precursors for analgesics (e.g., fentanyl analogs ), where deuterium labeling could enhance therapeutic indices.
Analytical Utility
  • Deuterated compounds like 1-Piperidineethanol-d4 are critical in mass spectrometry (MS) and nuclear magnetic resonance (NMR) as internal standards, improving quantification accuracy .

Biological Activity

1-Piperidineethanol-d4, a deuterated analog of 1-piperidineethanol, is a compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its piperidine ring structure with an alcohol functional group. The deuteration enhances its stability and allows for better tracking in biological studies. The synthesis typically involves the reduction of corresponding carbonyl compounds or the alkylation of piperidine derivatives.

PropertyValue
Molecular FormulaC6H14D4N
Molecular Weight115.19 g/mol
CAS Number3040-44-6
SolubilitySoluble in water and ethanol

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptor Agonism : It acts as an agonist at the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions.
  • Inhibition of Matrix Polymerase : This activity suggests potential antiviral properties, particularly against viruses that rely on polymerases for replication.

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Analgesic Activity : A study comparing piperidine derivatives indicated that compounds similar to this compound exhibited significant analgesic effects. These findings suggest its utility in pain management therapies .
  • Cytotoxicity Studies : Research on piperidinomethylchalcone derivatives showed that modifications involving piperidine structures resulted in varying levels of cytotoxicity against cancer cell lines, indicating a potential role for this compound in cancer therapeutics .
  • Pharmacokinetics and Metabolism : The deuterated form allows for enhanced tracking in metabolic studies, providing insights into its pharmacokinetic profile and interactions within biological systems.

Case Study 1: Analgesic Efficacy

A comparative study evaluated the analgesic efficacy of several piperidine derivatives, including this compound. The compound demonstrated comparable analgesic activity to established drugs like pethidine, suggesting its potential as a new analgesic agent .

Case Study 2: Antiviral Properties

In vitro studies indicated that the compound's ability to inhibit matrix polymerase could be leveraged for developing antiviral therapies. This was particularly noted in studies involving RNA viruses where polymerase inhibition is critical for viral replication.

Q & A

Basic Research Questions

Q. What are the methodological considerations for optimizing the synthesis of 1-Piperidineethanol-d4 to ensure isotopic purity?

  • Answer : Synthesis optimization requires rigorous control of deuterium incorporation. Techniques such as deuterated solvent exchange (e.g., D₂O) or catalytic deuteration using Pd/C under D₂ gas should be employed. Characterization via 1H^1\text{H}-NMR and mass spectrometry is critical to confirm isotopic purity (>98% deuterium at specified positions). Reflux conditions and reaction time must be calibrated to minimize side reactions, as described in protocols for analogous piperidine derivatives .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Answer : Use a combination of 1H^1\text{H}-NMR (to confirm deuterium substitution via absence of proton signals) and 13C^{13}\text{C}-NMR (to verify backbone integrity). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₇H₁₁D₄NO). Cross-reference with IR spectroscopy for functional group analysis (e.g., -OH and piperidine ring vibrations) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Adhere to GHS hazard classifications (e.g., skin/eye irritation, respiratory risks). Use fume hoods, nitrile gloves, and PPE. Emergency procedures include immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure. Storage recommendations (dry, inert atmosphere) align with piperidine derivative safety guidelines .

Advanced Research Questions

Q. How can isotopic substitution (deuteration) in this compound influence its pharmacokinetic behavior in tracer studies?

  • Answer : Deuteration alters metabolic stability via the kinetic isotope effect (KIE), slowing CYP450-mediated oxidation. Design comparative studies with non-deuterated analogs to quantify half-life differences. Use LC-MS/MS for metabolite profiling in in vitro hepatocyte models to track deuterium retention .

Q. What experimental strategies resolve contradictions in spectral data when characterizing deuterated byproducts of this compound?

  • Answer : Perform 2D-NMR (e.g., HSQC, COSY) to distinguish positional deuteration artifacts. Compare with computational simulations (DFT for 13C^{13}\text{C}-NMR chemical shifts). Replicate synthesis under controlled conditions to isolate variables (e.g., solvent purity, catalyst activity) .

Q. How do researchers design controlled experiments to study the solvent isotope effect (SIE) on this compound’s reactivity?

  • Answer : Conduct parallel reactions in H₂O vs. D₂O to measure SIE on reaction rates (e.g., esterification or nucleophilic substitution). Use kinetic modeling (Arrhenius plots) to quantify activation energy differences. Control for pH/pD adjustments to isolate isotopic effects .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound’s neuropharmacological studies?

  • Answer : Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., deuterated vs. non-deuterated analogs). Incorporate Bayesian modeling to address variability in in vivo data .

Q. How can isotopic labeling in this compound improve spatial resolution in imaging studies (e.g., MALDI-TOF or PET)?

  • Answer : Deuteration enhances mass spectrometry signal specificity by shifting m/z ratios, reducing background noise. For PET, synthesize 11C^{11}\text{C}-labeled analogs and compare biodistribution with deuterated versions. Validate via autoradiography and LC-MS co-localization .

Methodological Resources

  • Synthesis Protocols : Refer to piperidine reduction and deuteration techniques in .
  • Safety Compliance : Follow GHS guidelines and hazard mitigation strategies in .
  • Data Analysis : Utilize statistical frameworks from for pharmacological studies.

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